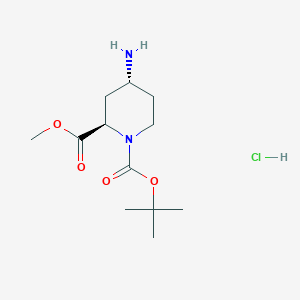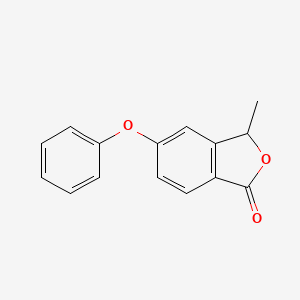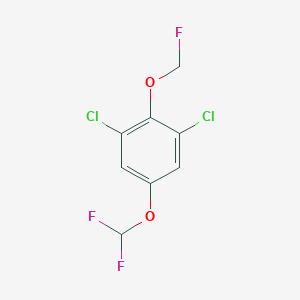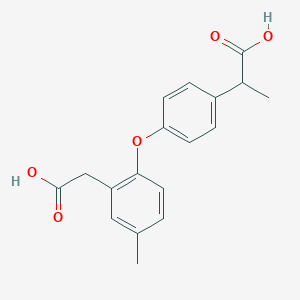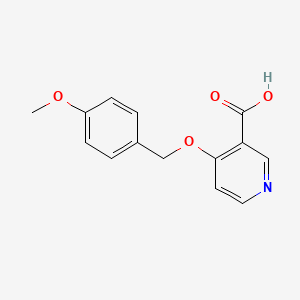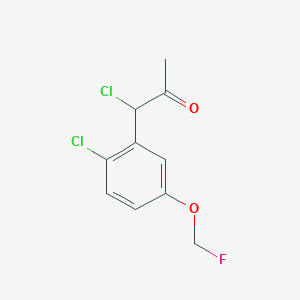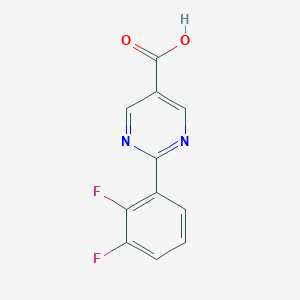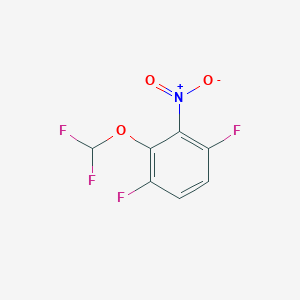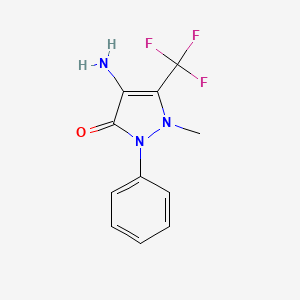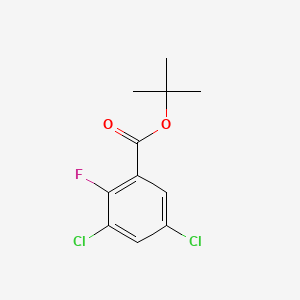![molecular formula C27H22N2 B14039739 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine: is a complex organic compound with the molecular formula C27H22N2. It is part of the indoloacridine family, known for its rigid structure, planarity, and high thermal stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies are ongoing to evaluate its efficacy and safety as a pharmaceutical agent .
Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .
Mécanisme D'action
The mechanism of action of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine involves its interaction with specific molecular targets. It can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
- 8,8-Dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine
- 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
Comparison: While these compounds share structural similarities, this compound is unique due to its specific molecular configuration, which influences its chemical reactivity and biological activity. The differences in their fused topologies result in distinct photophysical and optoelectrical properties, making each compound suitable for different applications .
Propriétés
Formule moléculaire |
C27H22N2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
21,21-dimethyl-10-phenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-13-7-8-14-23(21)28-24-17-26-20(16-22(24)27)19-12-6-9-15-25(19)29(26)18-10-4-3-5-11-18/h3-17,28H,1-2H3 |
Clé InChI |
QIBZKIQLXQAEOC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5N(C4=C3)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


